Enhanced Polarity and Aqueous Solubility vs. Tetrahydropyran-2-carboxylic Acid
The target compound's additional hydroxyl group dramatically increases its topological polar surface area (TPSA) and hydrogen-bond donor count compared to the non-hydroxylated analog tetrahydropyran-2-carboxylic acid (CAS 51673-83-7). A higher TPSA and additional HBD correlate with improved aqueous solubility and reduced passive membrane permeability, properties that are often desirable in oral drug candidates requiring metabolic stability or renal clearance [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 66.8 Ų (PubChem, computed via Cactvs 3.4.8.18) |
| Comparator Or Baseline | Tetrahydropyran-2-carboxylic acid: TPSA = 46.5 Ų (PubChem, computed via Cactvs 3.4.8.18) |
| Quantified Difference | +20.3 Ų (43% increase) |
| Conditions | Computed physicochemical property; no experimental assay |
Why This Matters
For medicinal chemists, a 43% higher TPSA indicates the target compound will exhibit markedly different permeability and solubility profiles, potentially enabling formulation strategies that are inaccessible with the non-hydroxylated analog.
- [1] PubChem. (2025). Tetrahydropyran-2-carboxylic acid, CID 12484530. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/51673-83-7 View Source
- [2] Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. https://doi.org/10.1021/jm020017n View Source
